Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo-
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Overview
Description
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- typically involves multi-step organic reactions. Common starting materials include substituted benzene rings and pyrazine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro groups.
Cyclization: reactions to form the benzodiazepine ring.
Oxidation: and steps to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up reactions.
Solvent selection: to ensure proper solubility of reactants and products.
Temperature control: to maintain reaction rates and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking down in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological molecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored for therapeutic applications.
Medicine
In medicine, benzodiazepine derivatives are often explored for their pharmacological properties. This compound may have potential as an anxiolytic, sedative, or anticonvulsant agent, although specific studies would be needed to confirm these effects.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- likely involves interaction with specific molecular targets. For example, benzodiazepines typically bind to the GABA-A receptor in the brain, enhancing the effect of the neurotransmitter GABA and producing calming effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- is unique due to its specific substitution pattern and the presence of both pyrazine and benzodiazepine rings. This unique structure may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.
Properties
CAS No. |
87216-22-6 |
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Molecular Formula |
C19H13Cl2N3O3 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
9-chloro-7-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-pyrazino[1,2-a][1,4]benzodiazepine-4-carboxylic acid |
InChI |
InChI=1S/C19H13Cl2N3O3/c20-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)21)22-8-15-18(19(26)27)23-16(25)9-24(14)15/h1-7H,8-9H2,(H,23,25)(H,26,27) |
InChI Key |
OZGZFENRQGQMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
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